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Glycyl-alanyl-isoleucine

Peptide crystallography Conformational polymorphism α-Helix nucleation

Glycyl-alanyl-isoleucine (CAS 137730-92-8; synonym Gly-Ala-Ile, GAI; molecular formula C₁₁H₂₁N₃O₄; molecular weight 259.30 g/mol) is a synthetic L-tripeptide of sequence H-Gly-L-Ala-L-Ile-OH. First crystallographically characterized in 1992 as part of a systematic program to design crystalline α-helical peptides, GAI has been documented to crystallize in two distinct polymorphic forms — a helical trihydrate (GAI1) and a non-helical hemihydrate (GAI2) — establishing it as a rare model system for studying conformational duality within a single tripeptide sequence.

Molecular Formula C11H21N3O4
Molecular Weight 259.3 g/mol
CAS No. 137730-92-8
Cat. No. B155949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-alanyl-isoleucine
CAS137730-92-8
SynonymsGly-Ala-Ile
glycyl-alanyl-isoleucine
Molecular FormulaC11H21N3O4
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN
InChIInChI=1S/C11H21N3O4/c1-4-6(2)9(11(17)18)14-10(16)7(3)13-8(15)5-12/h6-7,9H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t6-,7-,9-/m0/s1
InChIKeyYMUFWNJHVPQNQD-ZKWXMUAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl-Alanyl-Isoleucine (CAS 137730-92-8) Procurement Guide: Structural Properties, Specifications, and Research Utility


Glycyl-alanyl-isoleucine (CAS 137730-92-8; synonym Gly-Ala-Ile, GAI; molecular formula C₁₁H₂₁N₃O₄; molecular weight 259.30 g/mol) is a synthetic L-tripeptide of sequence H-Gly-L-Ala-L-Ile-OH [1]. First crystallographically characterized in 1992 as part of a systematic program to design crystalline α-helical peptides, GAI has been documented to crystallize in two distinct polymorphic forms — a helical trihydrate (GAI1) and a non-helical hemihydrate (GAI2) — establishing it as a rare model system for studying conformational duality within a single tripeptide sequence [2]. The compound is registered in MeSH as a supplementary concept under the heading Oligopeptides, with literature coverage beginning in 1991 [3].

1
Conformational Polymorphism Model
Single tripeptide yields both helical and non-helical crystalline forms for matched-pair structural studies.
2
Sequence-Specific Helix Nucleation
Defined Gly-Ala-Ile sequence supports incipient α-helix folding; permuted sequences adopt β-bulge conformations instead.
3
Hydration-Structure Reference
Crystallographically resolved water bridge completes the first helical turn, enabling water-mediated folding studies.

Why Glycyl-Alanyl-Isoleucine Cannot Be Replaced by Generic Tripeptide Analogs: Conformational and Sequence-Specific Evidence


The tripeptide Gly-Ala-Ile cannot be generically replaced by other tripeptides sharing the same amino acid composition or by closely related sequence analogs. X-ray crystallographic evidence demonstrates that GAI crystallizes in two distinct conformational states — a helical form (GAI1, monoclinic P2₁) and a non-helical form (GAI2, triclinic P1) — whereas the closely related comparator Gly-L-Ala-L-Val (GAV) crystallizes exclusively in a single helical form [1]. Furthermore, sequence-permuted tripeptides containing the identical set of atoms (AFG: L-Ala-L-Phe-Gly; FAG: L-Phe-L-Ala-Gly) adopt β-bulge conformations rather than α-helices, confirming that the specific Gly-Ala-Ile sequence is non-redundant in its ability to form an incipient α-helix [2]. Even Gly-L-Ala-L-Leu (GAL), which shares the Gly-Ala core, crystallizes in an entirely different orthorhombic space group and crystal packing arrangement, precluding direct substitution in structural studies [3].

Target Gly-Ala-Ile (GAI) Two distinct crystalline polymorphs — helical GAI1 trihydrate and non-helical GAI2 hemihydrate — from a single chemical entity.
Comparator Gly-Ala-Val (GAV) Only one crystalline form (monoclinic P2₁ helix); lacks any non-helical polymorph. Conformational duality is absent.
Target Gly-Ala-Ile (GAI) Sequence yields incipient α-helical columns with defined backbone torsion angles (φ₂/ψ₂ ≈ −68°/−38°).
Comparator Permuted AFG / FAG Identical atomic composition, but adopt β-bulge conformations (φ₂/ψ₂ ≈ −97°/−55°). Sequence context governs structure.
Target GAI (Ile at position 3) Asymmetric β-branched side-chain with chi 12 rotamer gating (trans 171.1° vs. g+ 58.6°) linked to helix outcome.
Comparator GAL (Leu) / GAV (Val) Leu lacks β-branching; Val lacks chi 12 degree of freedom. Neither reproduces GAI rotamer-driven conformational switch.

Quantitative Differentiation Evidence for Glycyl-Alanyl-Isoleucine Against Closest Tripeptide Comparators


Crystal Polymorphism: GAI Adopts Two Distinct Conformational Forms While GAV and GAL Adopt Only One

GAI is uniquely documented to crystallize in two structurally distinct polymorphic forms: a helical trihydrate (GAI1, monoclinic P2₁) and a non-helical hemihydrate (GAI2, triclinic P1). The helical GAI1 form is isomorphous with GAV, but GAI alone provides access to a second, non-helical polymorph that mimics a cyclic peptide conformation [1]. By contrast, GAV crystallizes only in a single monoclinic P2₁ helical form, and GAL crystallizes only in a single orthorhombic P2₁2₁2₁ helical form [2]. The GAI2 non-helical polymorph yields a higher-resolution structure (R = 0.04 for 2582 reflections) than GAI1 (R = 0.081 for 482 reflections), offering superior structural precision for the non-helical state.

Crystal Polymorphism
Head-to-head
GAI: 2 polymorphs — helical GAI1 (monoclinic P2₁, R=0.081) and non-helical GAI2 (triclinic P1, R=0.04). GAV: 1 helical form only. GAL: 1 helical form only (orthorhombic P2₁2₁2₁).
GAI provides a built-in non-helical control within a single compound; GAV and GAL cannot match this conformational duality.
GAI1 trihydrate; GAI2 hemihydrate. Both GAV and GAL crystallized as trihydrates.
Peptide crystallography Conformational polymorphism α-Helix nucleation

Isomorphism with GAV: GAI1 Shares the Helical Scaffold of GAV While Adding a Non-Helical Dimension

The helical polymorph GAI1 is isomorphous with GAV, both crystallizing in monoclinic space group P2₁ with near-identical unit cell dimensions [1]. However, GAI additionally forms GAI2 (triclinic P1), a non-helical polymorph that is absent in GAV. The isomorphism between GAI1 and GAV is established by the fact that both adopt near α-helical backbone conformations with a water molecule bridging the terminal NH₃⁺ and COO⁻ groups to complete the first helical turn [2]. This means GAI can substitute for GAV in any experimental context requiring a helical Gly-Ala-X tripeptide, while also offering access to a non-helical conformation that GAV cannot achieve.

Isomorphism with GAV
Head-to-head
GAI1 is isomorphous with GAV — both monoclinic P2₁, near-identical unit cell (GAI1 V=800 ų vs. GAV V=757.8 ų; Δ=42.2 ų, 5.6% larger).
GAI1 can substitute for GAV in helical co-crystallization studies while uniquely offering the non-helical GAI2 polymorph.
Both water-bridged helical motif. Z=2 for both. Room-temperature X-ray data.
Isomorphous replacement Peptide crystallography α-Helix modeling

Isoleucine Side-Chain Rotamer Restriction Defines Helix Propensity Intermediate Between Leucine and Valine

The isoleucine residue at position 3 of GAI imposes a quantifiable constraint on helix formation through β-branching at Cβ. In the helical GAI1 polymorph, the Ile side-chain adopts chi 11 = −63.7° and chi 12 = 171.1°, orienting both Cγ atoms away from the helical axis. In the non-helical GAI2, the corresponding chi angles shift to chi 11 = −65.1° and chi 12 = 58.6° (g+ conformation), causing the Cγ atom to point inward and sterically clash with the adjacent peptide plane [1]. This conformational switch is consistent with the experimentally determined helix propensity scale, where Ile (ΔΔG = 0.41 kcal/mol) is less favorable for helix formation than Leu (0.21 kcal/mol) but more favorable than Val (0.61 kcal/mol) [2]. The Padmanabhan et al. study on 17-residue alanine-based peptides confirms this rank order, attributing the differences to side-chain rotamer entropy [3].

Helix Propensity (ΔΔG)
Cross-study
Ile ΔΔG = 0.41 kcal/mol. Intermediate between Leu (0.21) and Val (0.61). Chi 12 gate: trans 171.1° (helical GAI1) vs. g+ 58.6° (non-helical GAI2).
Ile occupies a defined intermediate position on the helix propensity scale; chi 12 rotamer switch distinguishes GAI from GAV.
Pace & Scholtz 1998 scale. Padmanabhan et al. 1990 alanine-based peptide data.
Helix propensity Side-chain rotamer Beta-branched amino acids Protein folding thermodynamics

Sequence Context Governs Secondary Structure: GAI Sequence Is Required for Helix Formation; Permuted Sequences Produce β-Bulges

The specific Gly-Ala-Ile sequence is essential for α-helical folding. When the same amino acid composition is permuted, the resulting tripeptides adopt entirely different secondary structures. GAI forms incipient α-helical columns in the GAI1 polymorph [1]. However, the sequence-permuted tripeptides AFG (L-Ala-L-Phe-Gly) and FAG (L-Phe-L-Ala-Gly) — which contain the same three amino acid types as GAF (Gly-L-Ala-L-Phe, a helical tripeptide analogous to GAI) — crystallize in the orthorhombic space group P2₁2₁2₁ and adopt incipient β-bulge conformations rather than helices [2]. The torsion angles for AFG are ψ₁ = 144.5°, φ₂/ψ₂ = −98.1°/−65.2°, and for FAG are ψ₁ = 162.6°, φ₂/ψ₂ = −96.7°/−46.3°, both characteristic of β-bulge geometry, contrasted with the near α-helical φ₂/ψ₂ angles of approximately −68°/−38° observed in GAI1 and GAV. The Parthasarathy et al. study explicitly notes that unlike GAI, GAF, GGV, and GAL, the permuted tripeptides AFG and FAG do not contain water molecules in their crystals and do not adopt helical conformations [2].

Sequence vs. Structure
Head-to-head
GAI φ₂/ψ₂ ≈ −68°/−38° (α-helical region). Permuted AFG φ₂/ψ₂ = −98.1°/−65.2°; FAG φ₂/ψ₂ = −96.7°/−46.3° (β-bulge region).
Only the Gly-Ala-Ile sequence yields a helical crystal form; any sequence permutation abolishes helicity and produces β-bulge geometry.
AFG and FAG crystallize anhydrous (orthorhombic P2₁2₁2₁), no water molecules.
Sequence-context effects Secondary structure prediction Peptide design β-Bulge conformation

Structured Water Bridge in GAI1 Completes the First Helical Turn — A Hydration Feature Absent in Permuted Tripeptides

The helical GAI1 polymorph incorporates a crystallographically ordered water molecule that bridges the terminal NH₃⁺ and COO⁻ groups, effectively acting as a fourth residue to complete the first α-helical turn through two hydrogen bonds. Two additional water molecules form intermolecular hydrogen bonds that stabilize the columnar helical packing [1]. In contrast, the non-helical GAI2 traps a single water molecule in a cyclic-peptide-like cavity but does not use it for helix stabilization. Critically, the sequence-permuted tripeptides AFG and FAG crystallize without any water molecules and do not form helices at all [2]. The hydrate stoichiometry difference — GAI1 (trihydrate, 3 H₂O per tripeptide), GAI2 (hemihydrate, 0.5 H₂O), and AFG/FAG (anhydrous, 0 H₂O) — quantitatively correlates with the presence or absence of helical structure.

Hydration Stoichiometry
Cross-study
GAI1: trihydrate (3 H₂O), water bridges NH₃⁺–COO⁻ to complete first helical turn. GAI2: hemihydrate (0.5 H₂O), no helix. AFG/FAG: anhydrous (0 H₂O).
Hydrate stoichiometry correlates with helical structure; GAI1 provides a resolved water-mediated nucleation model absent in permuted tripeptides.
Water positions from difference Fourier maps. GAV and GAL also trihydrate with water-bridged helix.
Water-mediated folding Helix nucleation Hydration structure Crystal engineering

Optimal Research Application Scenarios for Glycyl-Alanyl-Isoleucine Based on Quantitative Differentiation Evidence


Model System for Incipient α-Helix Nucleation with Built-in Non-Helical Control

GAI is uniquely suited as a model system for studying the earliest stages of α-helix nucleation. The GAI1 polymorph provides a crystallographically validated incipient α-helix where a structured water molecule completes the first turn by bridging terminal charges [1]. The GAI2 polymorph serves as a non-helical control derived from the exact same chemical compound, eliminating the confounding variable of altered chemical composition that would arise if using a separate peptide as a negative control. This dual-form capability is not available with GAV or GAL, which crystallize only in single helical forms [2]. Researchers studying helix-coil transition thermodynamics, water-mediated folding, or validating computational folding predictions can use GAI1 and GAI2 as matched helical and non-helical reference states.

Investigating β-Branched Side-Chain Effects on Helix Stability Using a Defined Intermediate Propensity Scaffold

The isoleucine residue in GAI exhibits an experimentally determined helix propensity (ΔΔG = 0.41 kcal/mol) that lies precisely between leucine (0.21 kcal/mol) and valine (0.61 kcal/mol) on the Pace-Scholtz scale [1]. This intermediate position, combined with the crystallographically observed chi 12 rotamer gating between trans (helical GAI1, 171.1°) and g+ (non-helical GAI2, 58.6°) conformations [2], makes GAI the preferred scaffold for systematic studies of how β-branching geometry at Cβ influences helix stability. Unlike GAL (Leu, unbranched at Cβ) or GAV (Val, symmetrically branched with no chi 12 degree of freedom), GAI provides a unique asymmetric β-branched side chain with two distinct rotameric states directly linked to helical outcome. This is directly relevant to understanding the role of Ile residues in transmembrane helix packing and leucine-zipper coiled-coil interfaces.

Reference Standard for Sequence-Context-Dependent Secondary Structure Prediction Validation

GAI serves as a definitive experimental reference for validating computational secondary structure prediction algorithms that must distinguish between α-helical and β-bulge outcomes based on sequence alone. The Parthasarathy et al. (1993) study demonstrated that sequence-permuted tripeptides containing identical atoms (AFG, FAG) adopt β-bulge conformations, while GAI and its analogs (GAF, GAV, GAL) adopt α-helices [1]. This establishes the Gly-Ala-Ile sequence as a minimal sequence determinant for helix formation among its permutations, providing a rigorous test case for algorithms such as AGADIR, PSIPRED, or AlphaFold that predict secondary structure from local sequence. Procurement of GAI alongside its permuted analogs enables systematic benchmarking of prediction accuracy on a minimal sequence system where the correct answer is known from crystallography [2].

Crystallization Condition Screening and Peptide Polymorphism Reference Compound

GAI is one of very few tripeptides documented to crystallize in two distinct polymorphic forms (monoclinic P2₁ trihydrate and triclinic P1 hemihydrate) with different hydration stoichiometries and conformational outcomes [1]. This makes GAI an ideal reference compound for systematic crystallization condition screening studies aimed at understanding how solvent composition, temperature, and evaporation rate control polymorph selection in short peptides. The higher resolution of the GAI2 structure (R = 0.04) also makes it suitable as a high-precision reference for validating X-ray data collection and refinement protocols in peptide crystallography core facilities. The defined density difference between GAI1 (Dc = 1.300 g cm⁻³) and GAI2 (Dc = 1.264 g cm⁻³) provides a quantifiable metric for polymorph identification via density measurement [1][2].

Application
Selection Property
Validation Focus
Incipient α-helix nucleation studies with built-in non-helical control
Conformational polymorphism — two crystalline forms from a single tripeptide
Verify matched helical (GAI1) and non-helical (GAI2) reference states from the same lot
β-branched side-chain effects on helix stability
Ile at position 3 with chi 12 rotamer gating and intermediate ΔΔG (0.41 kcal/mol)
Confirm chi 12 trans/g+ rotamer assignment linked to helical vs. non-helical outcome
Sequence-context secondary structure prediction benchmarking
Defined Gly-Ala-Ile sequence that yields helix; permuted sequences yield β-bulge
Validate algorithm ability to distinguish helical vs. β-bulge outcome from sequence alone
Water-mediated peptide folding model
Crystallographically resolved water bridge completing the first helical turn
Review hydration stoichiometry and hydrogen-bond geometry in GAI1 vs. GAI2
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